
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Step 1: Formation of the pyrimidine ring through cyclization reactions.
Step 2: Introduction of the chloro and ethanesulfonyl groups via substitution reactions.
Step 3: Attachment of the thiolan and methoxyphenyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Scaling up the reactions: to industrial volumes.
Optimizing reaction temperatures, pressures, and solvents: .
Purification techniques: such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Biological assays: The compound may be tested for its biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: Potential use as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.
Industry
Specialty chemicals: Use in the production of specialty chemicals with unique properties for industrial applications.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: and modulating their activity.
Interfering with cellular pathways: involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide
- N-(11-Dioxo-1lambda6-thiolan-3-yl)-2-(ethanesulfonyl)pyrimidine-4-carboxamide
Uniqueness
The unique combination of functional groups in 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHANESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22ClN3O6S2 |
---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfonyl-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H22ClN3O6S2/c1-3-31(27,28)19-21-10-16(20)17(22-19)18(24)23(14-8-9-30(25,26)12-14)11-13-4-6-15(29-2)7-5-13/h4-7,10,14H,3,8-9,11-12H2,1-2H3 |
InChI Key |
AAYYGKKBGVFCAO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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